CCR5 Antagonist Activity vs. Maraviroc: Preliminary Functional Screening
Preliminary pharmacological screening indicates that N-(4-amino-2,6-dioxo-1,3-diazinan-5-yl)acetamide can act as a CCR5 antagonist [1]. In the absence of publicly available IC₅₀ data for the target compound, the clinically approved CCR5 antagonist maraviroc serves as a functional baseline, with a reported IC₅₀ of 3.3 nM against HIV-1 entry in cell-based assays [2]. No head-to-head comparative study exists.
| Evidence Dimension | CCR5 antagonism (functional) |
|---|---|
| Target Compound Data | Qualitative: active as CCR5 antagonist (no quantitative IC₅₀ available) |
| Comparator Or Baseline | Maraviroc: IC₅₀ = 3.3 nM (HIV-1 entry, cell-based) |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data |
| Conditions | CCR5 receptor binding and HIV-1 entry inhibition (cell-based assays) |
Why This Matters
The qualitative CCR5 antagonist activity suggests potential antiviral applications distinct from cytotoxicity-focused hexahydropyrimidine analogs, but the lack of quantitative potency data prevents direct comparison and necessitates in-house validation by the procuring lab.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. View Source
